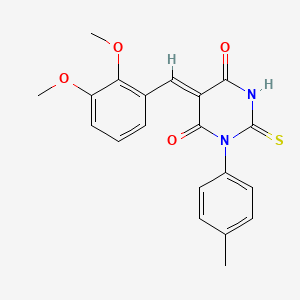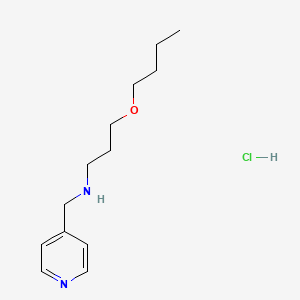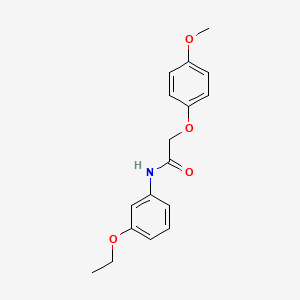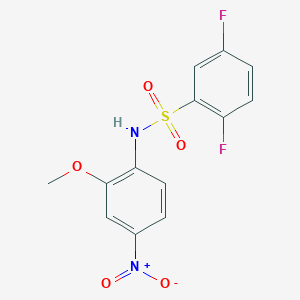![molecular formula C29H30N2O3 B4676582 N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4676582.png)
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
説明
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC950 is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that is involved in the development of various inflammatory diseases.
作用機序
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the production of pro-inflammatory cytokines. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide specifically targets the NLRP3 inflammasome, without affecting other inflammasomes or the overall immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to inhibiting the NLRP3 inflammasome, N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the activation of caspase-1, and reduce the infiltration of immune cells into tissues. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has also been shown to have a protective effect on various organs, such as the brain and heart, in animal models of disease.
実験室実験の利点と制限
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has several advantages for lab experiments, including its high potency and specificity for the NLRP3 inflammasome. However, there are also some limitations to using N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in lab experiments. One limitation is that N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide can be toxic to cells at high concentrations, which can make it difficult to determine the optimal dose for experiments. Another limitation is that N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide can be unstable in aqueous solutions, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide. One direction is to further investigate the potential therapeutic applications of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in various inflammatory diseases, such as gout, multiple sclerosis, and Alzheimer's disease. Another direction is to develop more stable and effective formulations of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide for use in clinical trials. Additionally, there is a need for further research on the long-term safety and efficacy of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide in humans.
科学的研究の応用
N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been extensively studied in various preclinical models of inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and atherosclerosis. In these studies, N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has been shown to effectively inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18. N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide has also been shown to have a protective effect on various organs, such as the brain and heart, in animal models of disease.
特性
IUPAC Name |
N-cyclohexyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-34-24-18-16-21(17-19-24)20-26(22-10-4-2-5-11-22)29(33)31-27-15-9-8-14-25(27)28(32)30-23-12-6-3-7-13-23/h2,4-5,8-11,14-20,23H,3,6-7,12-13H2,1H3,(H,30,32)(H,31,33)/b26-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUQIWBXWEMEK-LHLOQNFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[(2E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluorophenyl)-4-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676502.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4676512.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4676524.png)

![N-[3-(1-adamantyloxy)propyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4676546.png)

![2-[(4-chlorophenyl)imino]-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4676566.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4676580.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4676595.png)
